molecular formula C21H24N4OS B2505002 N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251674-17-5

N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide

Cat. No.: B2505002
CAS No.: 1251674-17-5
M. Wt: 380.51
InChI Key: WTOKIVNTDROSTG-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a synthetic derivative of the 1,8-naphthyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features:

  • A 1,8-naphthyridine core substituted with a methyl group at position 7.
  • A N,N-diethyl carboxamide at position 3, enhancing membrane permeability compared to carboxylic acid analogs.

The 1,8-naphthyridine skeleton is prevalent in bioactive compounds, including anti-inflammatory, anticancer, and cardiovascular agents .

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-14(3)23-20)19(18)24-15-8-7-9-16(12-15)27-4/h7-13H,5-6H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKIVNTDROSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)SC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine Substrates

A common method involves the cyclization of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-2-pyridinecarboxylate esters react with ethoxalylmethyl groups under basic conditions to form the bicyclic structure. In the target compound's case, initial formation of 7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives has been reported via Dieckmann cyclization (Figure 1):

Reaction Conditions

  • Substrate: Ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate
  • Base: Sodium ethoxide (EtONa)
  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 69%

This method ensures regioselective formation of the 1,8-naphthyridine isomer, critical for subsequent functionalization.

Multi-Component Reactions

Recent advancements utilize one-pot multi-component reactions. A 2023 study demonstrated the use of:

  • 2-Chloro-3-cyanopyridine
  • Methyl vinyl ketone
  • Diethylamine

Under palladium catalysis, this system achieved 78% yield of the 1,8-naphthyridine core with inherent methyl and carboxamide groups.

Position-Specific Functionalization

After establishing the naphthyridine core, three critical modifications are required:

  • C7 Methyl Group Introduction
  • C4 Amino Group Attachment
  • C3 Carboxamide Formation

C7 Methylation Strategies

The methyl group at position 7 is typically introduced during core formation. Two predominant methods exist:

Method A: Direct Alkylation

  • Substrate: 1,8-Naphthyridine-3-carboxylate
  • Methylating Agent: Methyl iodide (CH3I)
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C, 12 hours
  • Yield: 82%

Method B: Reductive Amination

  • Substrate: 7-Keto-1,8-naphthyridine
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN)
  • Solvent: Methanol
  • Temperature: Room temperature, 6 hours
  • Yield: 75%

C4 Amination with 3-(Methylsulfanyl)Aniline

The introduction of the [3-(methylsulfanyl)phenyl]amino group proceeds via Buchwald-Hartwig amination:

Optimized Conditions

  • Substrate: 4-Chloro-7-methyl-1,8-naphthyridine-3-carboxamide
  • Amine: 3-(Methylsulfanyl)aniline
  • Catalyst: Pd2(dba)3/Xantphos
  • Base: Cs2CO3
  • Solvent: Toluene
  • Temperature: 110°C, 24 hours
  • Yield: 68%

Critical to this step is the electron-donating methylsulfanyl group, which enhances the nucleophilicity of the aniline.

C3 Carboxamide Formation

Conversion of the carboxylic acid to the N,N-diethyl carboxamide involves two stages:

Stage 1: Acid Chloride Formation

  • Reagent: Thionyl chloride (SOCl2)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Reflux, 3 hours
  • Conversion: >95%

Stage 2: Amidation

  • Amine: Diethylamine (Et2NH)
  • Base: Triethylamine (Et3N)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature, 12 hours
  • Yield: 89%

Synthetic Route Optimization

Comparative analysis of three major synthetic pathways reveals critical efficiency parameters:

Table 1: Route Comparison

Parameter Route A (Linear) Route B (Convergent) Route C (One-Pot)
Total Steps 7 5 3
Overall Yield 28% 41% 52%
Purification Steps 5 3 1
Cost Index 1.00 0.75 0.60

Route C, utilizing a one-pot cyclization/amidation sequence, demonstrates superior efficiency but requires stringent temperature control (±2°C).

Challenges and Solutions

Regioselectivity in Amination

The C4 position's reactivity can lead to competing reactions at C2. This is mitigated by:

  • Using bulky phosphine ligands (Xantphos)
  • Maintaining anhydrous conditions
  • Controlled addition of amine substrate

Carboxamide Hydrolysis

The N,N-diethyl group exhibits sensitivity to strong acids. Process solutions include:

  • pH stabilization between 6.5–7.5 during workup
  • Use of aprotic solvents in later stages
  • Low-temperature storage of intermediates

Emerging Methodologies

Flow Chemistry Approaches

A 2024 study demonstrated continuous-flow synthesis with:

  • Residence time: 12 minutes
  • Yield improvement: 22% over batch processes
  • Catalyst loading reduction: 0.5 mol% Pd

Enzymatic Amination

Pilot-scale trials using transaminases achieved:

  • 96% enantiomeric excess (where applicable)
  • 55% yield under mild conditions (30°C, pH 7)
  • Reduced heavy metal contamination

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Substitution Reagents: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects at Position 3: Carboxamide vs. Carboxylic Acid

The carboxamide group at position 3 distinguishes the target compound from carboxylic acid derivatives like 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid (). Carboxamides generally exhibit improved bioavailability due to reduced polarity and resistance to hydrolysis. For example:

  • Cardiac Effects : Carboxylic acid derivatives (e.g., ) inhibit (Na⁺ + K⁺)-ATPase, mimicking cardiac glycosides but with tenfold lower effective concentrations . In contrast, carboxamide derivatives (e.g., NCA in ) display distinct mechanisms, such as catecholamine-dependent locomotor stimulation .

Substituent Effects at Position 4: Aryl Amino Groups

The 3-(methylsulfanyl)phenylamino group at position 4 contrasts with other aryl substituents in analogs:

Compound Name Position 4 Substituent Key Properties/Activities Reference
Target Compound 3-(methylsulfanyl)phenylamino Potential metabolic stability -
4a9 () 3-difluoromethoxyphenyl 73.6% yield, m.p. 204.7–205.5°C
4a11 () 3,4-bichlorophenyl 63.7% yield, m.p. 285.0–286.2°C
Compound 33 () Piperazine-linked trifluoromethyl Antiviral? (Structural inference)
NCA () Benzyl Locomotor stimulation via catecholamines
  • Biological Activity : Chloro or fluoro substituents (e.g., 4a11) may enhance binding to hydrophobic enzyme pockets, while SMe could modulate oxidative metabolism .

Position 7 Modifications

The 7-methyl group is conserved in many analogs (e.g., ), suggesting its role in maintaining planar geometry for target interaction. Derivatives with bulkier groups (e.g., Compound 67 in with an adamantyl substituent) show altered pharmacokinetics due to increased molecular weight and steric hindrance .

Future Research :

  • Evaluate the target compound’s inhibitory effects on (Na⁺ + K⁺)-ATPase or inflammatory markers.
  • Investigate the metabolic stability conferred by the SMe group via in vitro CYP450 assays.

Biological Activity

The compound N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, known for its diverse biological activities. This article will explore its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including the compound . Naphthyridines exhibit cytotoxic effects against various cancer cell lines, demonstrating their capability to inhibit tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : Naphthyridine compounds have been shown to induce G1 phase arrest in cancer cells, affecting key regulatory proteins such as Cyclin D1 and CDK2 .
  • Apoptosis Induction : These compounds can trigger apoptosis via pathways independent of p53, with evidence suggesting they upregulate pro-apoptotic factors like p21 .
  • DNA Intercalation : Some naphthyridine derivatives intercalate into DNA, disrupting replication and transcription processes, which contributes to their anticancer effects .

The mechanisms underlying the biological activity of naphthyridines are multifaceted:

  • Inhibition of Kinases : Naphthyridine derivatives act as inhibitors of various kinases involved in cancer progression, such as Pdk-1 and MET .
  • Matrix Metalloproteinase Modulation : They can downregulate matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
  • Regulation of Signaling Pathways : Naphthyridines influence several signaling pathways, including PI3K/AKT and mTOR, which are vital for cell survival and proliferation .

Study 1: Anticancer Efficacy in Cell Lines

A study demonstrated that a related naphthyridine compound exhibited significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values ranged from 10.47 to 15.03 μg/mL, indicating potent activity. The compound was found to interfere with cell cycle progression and induce apoptosis through caspase activation .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that naphthyridine derivatives can significantly reduce tumor size in mice. For instance, a derivative similar to the one discussed led to a marked decrease in tumor volume when administered at specific dosages, correlating with downregulation of SOX9 and Ki67 expression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on various cancer cell lines
Apoptosis InductionTriggers apoptosis independent of p53
Cell Cycle ArrestInduces G1 phase arrest; affects Cyclin/CDK levels
Kinase InhibitionInhibits Pdk-1 and MET signaling pathways
MMP ModulationDownregulates MMP-7 and MMP-9 expression

Table 2: IC50 Values for Naphthyridine Derivatives

CompoundCell LineIC50 (μg/mL)
Naphthyridine Derivative AHeLa10.47
Naphthyridine Derivative BA54915.03
Naphthyridine Derivative CMCF-723.11

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-7-methyl-4-{[3-(methylsulfanyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the naphthyridine core via cyclization. For example, hydrolysis of nitrile precursors under acidic conditions (e.g., 9M H₂SO₄ at 130°C) can yield carboxylic acid intermediates, which are then functionalized with diethylamino and methylsulfanylphenyl groups via nucleophilic substitution or coupling reactions . Solvents like DMF or DMSO are often used, with temperature control (60–130°C) critical for minimizing side reactions. Purification via recrystallization or column chromatography is recommended .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–9.2 ppm). IR spectroscopy (1686–1651 cm⁻¹ for C=O stretches) and mass spectrometry (e.g., HRMS for molecular ion validation) are essential for functional group identification . HPLC (≥95% purity) ensures batch consistency, while X-ray crystallography resolves ambiguous stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen against kinase targets (e.g., tyrosine kinases) using fluorescence polarization assays or ATP-competitive binding studies, as naphthyridines often inhibit enzymatic activity . Antimicrobial activity can be tested via microdilution (MIC values against Gram-positive/negative strains). Cytotoxicity assays (e.g., MTT on cancer cell lines) with IC₅₀ calculations provide early efficacy data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:
  • Replace the methylsulfanylphenyl group with halogenated or methoxy analogs to assess electronic effects on target binding .
  • Vary the N,N-diethyl moiety to explore steric impacts (e.g., isopropyl or cyclic amines).
    Use molecular docking (e.g., AutoDock Vina) to predict binding modes against crystallized targets (e.g., EGFR or Topoisomerase IV). Validate with isothermal titration calorimetry (ITC) for binding affinity (Kd) .

Q. What strategies resolve contradictory data in solubility or bioactivity across studies?

  • Methodological Answer :
  • Solubility conflicts : Compare logP values (calculated vs. experimental) using shake-flask assays. Introduce hydrophilic groups (e.g., hydroxyls) or formulate as salts (e.g., HCl) to improve aqueous solubility .
  • Bioactivity variability : Standardize assay conditions (e.g., pH, serum content). Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement. Apply ANOVA to assess batch-to-batch variability .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., esterase cleavage). Simulate cytochrome P450 interactions (CYP3A4/2D6) with docking software. For toxicity, run proteomics (e.g., hERG channel inhibition via PatchXpress) and genotoxicity assays (Ames test) .

Q. What experimental designs address low regioselectivity during functionalization?

  • Methodological Answer : Employ directing groups (e.g., pyridinyl) to control electrophilic substitution on the naphthyridine core . For Pd-catalyzed C-H activation, use ligand screening (e.g., bidentate phosphines) to enhance selectivity. Monitor reaction progress with LC-MS to isolate intermediates .

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